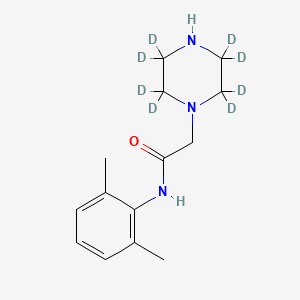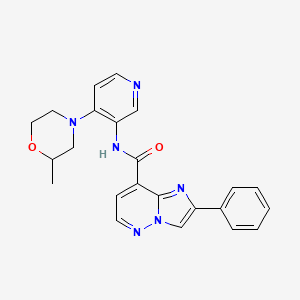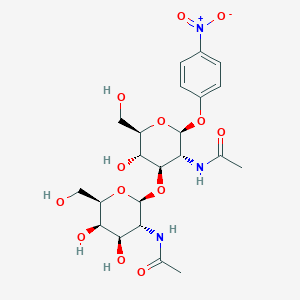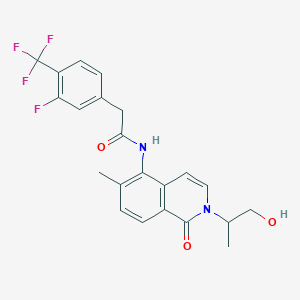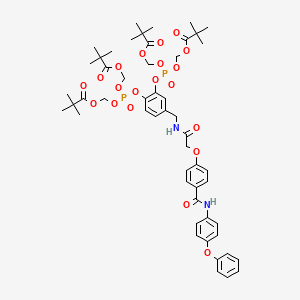
1-Chloro-4-methoxybenzene-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methoxybenzene-d4 is a deuterium-labeled derivative of 1-Chloro-4-methoxybenzene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxybenzene-d4 can be synthesized through the deuteration of 1-Chloro-4-methoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using catalysts to facilitate the exchange of hydrogen with deuterium .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methoxybenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel are used under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Reactions: Products include 4-methoxyphenol, 4-methoxyaniline, and other substituted derivatives.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: Products include cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-methoxybenzene-d4 is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-methoxybenzene-d4 involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
1-Chloro-4-methoxybenzene-d4 can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: The non-deuterated version, which lacks the isotopic labeling and is used in similar applications.
4-Chloroanisole: A structurally similar compound with a chlorine atom at the para position relative to the methoxy group.
4-Methoxybenzyl chloride: Another related compound with a methoxy group and a benzyl chloride moiety.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways .
Propiedades
Fórmula molecular |
C7H7ClO |
|---|---|
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Clave InChI |
YRGAYAGBVIXNAQ-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Cl)[2H] |
SMILES canónico |
COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



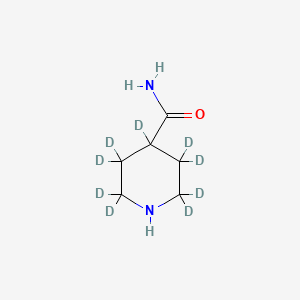


![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
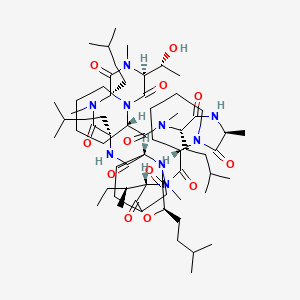
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
